molecular formula C15H12O3 B074228 Methyl 9-hydroxyfluorene-9-carboxylate CAS No. 1216-44-0

Methyl 9-hydroxyfluorene-9-carboxylate

Cat. No. B074228
CAS RN: 1216-44-0
M. Wt: 240.25 g/mol
InChI Key: AJKQZRAAQMBNKM-UHFFFAOYSA-N
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Patent
US04537892

Procedure details

9-Hydroxy-9H-fluorene-9-carboxylic acid (Aldrich Chemical, Inc.) (20.0 g, 88.4 mmol) was added to 100 mL methanol saturated with hydrogen chloride and mixture was stirred at reflux for 4 h. The crystalline material obtained on cooling was collected by filtration and washed with cold 1:1 ethyl acetate/hexane to provide after drying (1), 15.8 g (74%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:15]([OH:17])=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.Cl.[CH3:19]O>>[CH3:19][O:16][C:15]([C:2]1([OH:1])[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=2[C:9]2[C:14]1=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crystalline material obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold 1:1 ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to provide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying (1), 15.8 g (74%)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.